Penoxsulam

Catalog No.
S639576
CAS No.
219714-96-2
M.F
C16H14F5N5O5S
M. Wt
483.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Penoxsulam

CAS Number

219714-96-2

Product Name

Penoxsulam

IUPAC Name

2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C16H14F5N5O5S

Molecular Weight

483.4 g/mol

InChI

InChI=1S/C16H14F5N5O5S/c1-29-10-6-22-15(30-2)26-13(10)23-14(24-26)25-32(27,28)12-8(16(19,20)21)4-3-5-9(12)31-7-11(17)18/h3-6,11H,7H2,1-2H3,(H,24,25)

InChI Key

SYJGKVOENHZYMQ-UHFFFAOYSA-N

SMILES

COC1=CN=C(N2C1=NC(=N2)NS(=O)(=O)C3=C(C=CC=C3OCC(F)F)C(F)(F)F)OC

Solubility

In acetone 20.3, methanol 1.48, octanol 0.35, DSMO 78.4, NMP 40.3, 1,2-dichloroethane 1.99, acetonitrile 15.2 (all in g/L, 19 °C)
In water (mg/L at 20 °C): 5.7 mg/L at pH 5; 408 mg/L at pH 7; 1460 at pH 9

Synonyms

penoxsulam

Canonical SMILES

COC1=CN=C(N2C1=NC(=N2)NS(=O)(=O)C3=C(C=CC=C3OCC(F)F)C(F)(F)F)OC

Penoxsulam is a sulfonamide and triazolopyrimidine herbicide, classified as an acetolactate synthase (ALS) inhibitor herbicide [, ]. It was developed by Dow AgroSciences specifically for rice crops [].


Molecular Structure Analysis

Penoxsulam has a complex molecular structure with several key features:

  • Sulfonamide group (SO2NH2): This group is responsible for the herbicide's activity by binding to the ALS enzyme [].
  • Triazolopyrimidine ring: This ring structure contributes to the selectivity of the herbicide towards specific plants [].
  • Fluorine atoms (F): The presence of three fluorine atoms enhances the stability and herbicidal activity of the molecule [].

The complex structure allows penoxsulam to interact with the ALS enzyme in targeted plants, ultimately inhibiting plant growth and leading to weed control [].


Chemical Reactions Analysis

The specific synthesis process for penoxsulam is considered proprietary information by Dow AgroSciences []. However, the herbicide undergoes a key reaction within targeted plants:

  • Inhibition of Acetolactate Synthase (ALS): Penoxsulam binds to the ALS enzyme, which is critical for the biosynthesis of branched-chain amino acids in plants []. This inhibition disrupts essential protein synthesis, leading to stunted plant growth and ultimately weed death [].

Equation:

Penoxsulam (herbicide) + ALS enzyme --> Penoxsulam-ALS complex (inactive)

Note

This is a simplified representation, and the actual binding process is more intricate.


Physical And Chemical Properties Analysis

  • CAS Number: 219714-96-2 []
  • Chemical Formula: C16H14F5N5O5S []
  • Appearance: White to off-white solid []
  • Melting Point: Not reported
  • Boiling Point: Not reported
  • Solubility: Slightly soluble in water (0.02 mg/L at 25°C) []
  • Stability: Stable under normal storage conditions []

As mentioned previously, penoxsulam acts as an ALS inhibitor. When applied to weeds, it disrupts the production of essential branched-chain amino acids, ultimately hindering protein synthesis and causing weed death []. This mechanism allows for selective control of weeds in rice fields since rice plants have a different ALS enzyme structure that is not affected by penoxsulam [].

Penoxsulam is considered to have moderate toxicity []. Here's a summary of safety concerns:

  • Acute Toxicity:
    • Oral LD50 (rat): >5000 mg/kg [] (LD50: Lethal dose for 50% of a test population)
    • Dermal LD50 (rabbit): >5000 mg/kg []
  • Environmental Impact: Penoxsulam can reach surface water through spray drift or via discharge of paddy water. The potential impact on aquatic organisms needs to be considered during application [].

The synthesis of penoxsulam involves condensation reactions between 2-(2,2-difluoroethoxy)-6-trifluoromethylbenzene sulfonyl chloride and 5,8-dimethoxy-[1,2,4]triazole [1,5-c] pyrimidine-2-amine. This reaction can occur in various organic solvents with different conditions affecting the yield. For instance, using acetonitrile as a solvent and employing lithium diisopropylamine as a base has yielded up to 96% efficiency under optimal conditions .

Penoxsulam exhibits significant biological activity through its mechanism as an acetolactate synthase inhibitor. This action disrupts amino acid synthesis, leading to impaired protein production in target weeds. Additionally, studies have indicated that penoxsulam can induce oxidative stress in various organisms, leading to DNA damage and chromosomal anomalies . In rice plants, it has been shown to enhance levels of reactive oxygen species and alter antioxidant enzyme activities, which can result in cellular damage if not countered by protective agents .

The preparation of penoxsulam can be achieved through several methods:

  • Condensation Reaction: The primary method involves the reaction of 2-(2,2-difluoroethoxy)-6-trifluoromethylbenzene sulfonyl chloride with 5,8-dimethoxy-[1,2,4]triazole [1,5-c] pyrimidine-2-amine in the presence of a base such as lithium diisopropylamine.
  • Solvent Variations: Different solvents (e.g., acetonitrile) and temperatures (ranging from -20°C to 60°C) can influence the yield and efficiency of the reaction .
  • Yield Optimization: Adjusting the molar ratio of reactants and the type of base used can significantly enhance product yield; for instance, maintaining a molar ratio of 1:1 to 1:2 for reactants generally provides optimal results .

Penoxsulam is primarily used as a post-emergence herbicide in rice fields to manage weed populations effectively. Its ability to control both grass and broadleaf weeds makes it particularly valuable in agricultural practices where crop safety is paramount. Additionally, due to its low application rates and high efficacy against resistant weed species, it has become a preferred choice among herbicides .

Research indicates that penoxsulam interacts with various biological systems leading to both beneficial and harmful effects. For example:

  • Genotoxicity: Studies have shown that penoxsulam can intercalate with DNA bases, potentially leading to genotoxic effects such as chromosomal abnormalities and DNA strand breaks .
  • Oxidative Stress: It has been observed to induce oxidative stress in aquatic organisms like marine mussels and fish species by increasing reactive oxygen species levels and altering antioxidant enzyme activities .
  • Mitigation: The use of natural extracts (e.g., blueberry extracts) has been suggested to mitigate some toxic effects induced by penoxsulam through antioxidant mechanisms .

Several compounds share structural or functional similarities with penoxsulam. A comparative overview is provided below:

Compound NameClassMechanism of ActionUnique Features
ImazapyrImidazolinone herbicideInhibits acetolactate synthaseBroad-spectrum weed control
FlumioxazinN-phenylphthalimideInhibits protoporphyrinogen oxidaseEffective against both annual and perennial weeds
SulfentrazoneBenzene sulfonamideInhibits photosynthesisSoil-applied herbicide with residual activity
Trifloxysulfuron-sodiumSulfonylurea herbicideInhibits acetolactate synthaseSelective control in various crops

Penoxsulam is unique due to its specific structure that allows it to target certain weeds effectively while being less harmful to crops compared to other herbicides. Its low toxicity profile combined with high efficacy makes it a valuable tool in integrated weed management strategies.

Color/Form

Off-white
Tan solid

XLogP3

2.9

Density

1.61 at 20 °C

LogP

log Kow = -0.354

Odor

Musty

Melting Point

223-234 °C

UNII

784ELC1SCZ

GHS Hazard Statements

Aggregated GHS information provided by 248 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Sulfonamide herbicides ... inhibit the enzyme acetolactate synthase (ALS)... /Sulfonamides/

Vapor Pressure

9.55X10-11 mPa /SRC: 7.2X10-16 mm Hg/ at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

219714-96-2

Wikipedia

Penoxsulam

Use Classification

Agrochemicals -> Herbicides
Herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Penoxsulam can be prepared by reaction of 2-amino-5,8-dimethoxy-1,2,4-triazole with 2- (2,2-difluoroethyl)-6-trifluoromethylbenzenesulfonyl chloride in the presence of a base.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies penoxsulam as unlikely to present an acute hazard in normal use; Main Use: herbicide.

Analytic Laboratory Methods

Method: Abraxis 515565; Procedure: colorimetric immunoassay; Analyte: penoxsulam; Matrix: water (groundwater, surface water, well water); Detection Limit: 0.17 ppb.
Determination of residues in soil or water by lc/ms/ms.

Storage Conditions

Store in a dry place. Store in original container. Keep container tightly closed when not in use. Do not store near food, foodstuffs, drugs or potable water supplies. /Grasp SC Herbicide/
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Stability Shelf Life

Thermally stable at typical use temperatures. /Grasp SC Herbicide/

Dates

Modify: 2023-08-15

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